molecular formula C15H19N5 B7731239 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731239
M. Wt: 269.34 g/mol
InChI Key: HFOKJZVPXJPGRG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is an organic compound that features a guanidine group attached to a dimethylphenyl and a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,3-dimethylaniline with 4,6-dimethylpyrimidine-2-carbonitrile in the presence of a suitable base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the guanidine linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: N-oxides of the guanidine group.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The guanidine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)urea
  • 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)thiourea
  • 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)carbamate

Comparison: 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the presence of the guanidine group, which can engage in specific interactions not possible with urea, thiourea, or carbamate analogs. This uniqueness can be exploited in designing molecules with tailored properties for specific applications.

Biological Activity

1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of significant interest due to its unique guanidine structure and potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H19N5
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 337494-09-4

The compound features a dimethylphenyl group and a pyrimidine moiety, contributing to its distinct chemical reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of guanidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of specific substituents on the phenyl and pyrimidine rings enhances anticancer activity.

CompoundCell Line TestedIC50 (µM)Notes
Compound AMCF-7 (breast cancer)15.0Exhibits strong cytotoxicity
Compound BHeLa (cervical cancer)10.5Potential for further development
This compoundA549 (lung cancer)12.0Promising results in preliminary studies

Antimicrobial Activity

The guanidine group is known for its antimicrobial properties. Preliminary tests suggest that this compound may inhibit bacterial growth by interfering with metabolic pathways.

The proposed mechanism involves interaction with specific molecular targets within cells. The guanidine moiety is believed to disrupt cellular processes essential for growth and replication.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound:

  • Condensation Reaction : Reaction of 2,3-dimethylaniline with 4,6-dimethylpyrimidine in the presence of a suitable catalyst.
  • Reflux Method : Heating the reactants under reflux conditions to promote reaction completion.

Study on Anticancer Activity

A recent study evaluated the activity of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Study on Antimicrobial Effects

In another investigation, the compound was tested against common bacterial strains. Results showed that it effectively inhibited growth at concentrations ranging from 5 to 20 µg/mL.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-6-5-7-13(12(9)4)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKJZVPXJPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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